![molecular formula C8H8N4OS B1397730 N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide CAS No. 1217486-99-1](/img/structure/B1397730.png)
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide
Overview
Description
The compound seems to be a derivative of thiazole . Thiazoles are important heterocyclic compounds that have been associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
While specific synthesis information for “N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide” was not found, a related compound, N-(5-acetyl-4-methylthiazol-2-yl)arylamide, was synthesized from 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .Scientific Research Applications
Multi-Target-Directed Ligands
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives, which are structurally similar to your compound, have been used as multi-target-directed ligands . These derivatives were synthesized and subjected to biochemical evaluation and computational analysis . They were found to be multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .
Antioxidant Properties
These derivatives have also been tested for their antioxidant properties . For instance, compound 3h (a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide) was found to have maximum antioxidant properties compared to the rest of the derivatives .
Antibacterial Activity
Some of these derivatives have shown significant antibacterial activity . Compounds 3d and 3h were found to be significant bacterial inhibitors .
Antifungal Activity
The derivatives also exhibited antifungal activity . Compound 3a showed significant fungicidal activity with the zone of inhibition up to 24 mm .
α-Glucosidase Inhibition
The derivatives were tested for their effect on α-glucosidase activity . The highest enzyme inhibition activity was observed by compound 3h followed by 3c .
Antimitotic Activity
A compound structurally similar to your compound, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, displayed a high level of antimitotic activity against tested human tumor cells .
Pharmacokinetics Prediction
The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters . It presents interest for the design of new synthetic agents with biological activity .
Versatile Applications in Scientific Research
N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride, a chemical compound used in scientific research, exhibits diverse applications. Its versatility allows for investigations in various fields, offering valuable insights for pharmaceutical, biological, and chemical studies.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)imidazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-6-4-14-7(10-6)11-8(13)12-3-2-9-5-12/h2-5H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZPZAPGTKDMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731463 | |
Record name | N-(4-Methyl-1,3-thiazol-2-yl)-1H-imidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide | |
CAS RN |
1217486-99-1 | |
Record name | N-(4-Methyl-2-thiazolyl)-1H-imidazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217486-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methyl-1,3-thiazol-2-yl)-1H-imidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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